1-Chloro-4-cyclohexylbenzene

Vue d'ensemble

Description

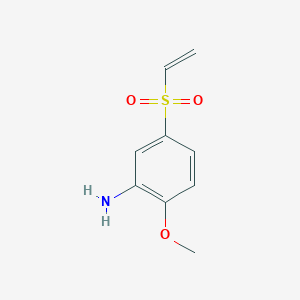

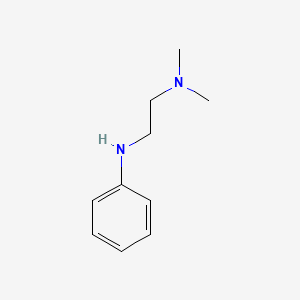

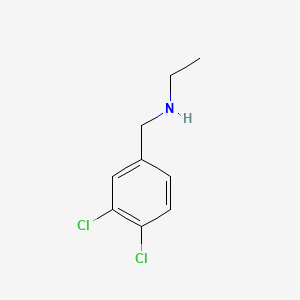

1-Chloro-4-cyclohexylbenzene (CCB) is a chemical compound that belongs to the family of aromatic hydrocarbons. It has a molecular formula of C12H15Cl .

Synthesis Analysis

The synthesis of cyclohexylbenzene can be categorized into three routes: hydroalkylation of benzene, partial hydrogenation of biphenyl, and Friedel–Crafts alkylation of benzene and cyclohexene . A study also mentioned a stereospecific efficient process for the synthesis of atovaquone from commercially available raw materials such as α-tetralone and 4-(4-chlorophenyl)cyclohexanone .Molecular Structure Analysis

The molecular structure of 1-Chloro-4-cyclohexylbenzene consists of 12 carbon atoms, 15 hydrogen atoms, and 1 chlorine atom . The average mass is 194.701 Da .Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . The molecular weight of 1-Chloro-4-cyclohexylbenzene is 194.7 g/mol.Applications De Recherche Scientifique

Reactivity of Related Chemical Structures

- Research on the reactive spin states of 1,4-dehydrobenzenes, analogous structures to 1-Chloro-4-cyclohexylbenzene, indicates a significant role of the singlet state in their reaction mechanisms. This insight is crucial for understanding the chemical behavior of similarly structured compounds in various reactions, potentially including 1-Chloro-4-cyclohexylbenzene (Lockhart & Bergman, 1981).

Catalytic Applications

- A study on the catalytic performance of aryl-substituted N-hydroxyphthalimide derivatives for the oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide illustrates the potential of chloro-substituted compounds in enhancing catalytic efficiency. This research suggests that compounds like 1-Chloro-4-cyclohexylbenzene could be explored for similar catalytic applications (Yufei et al., 2021).

Electrochemical Sensing

- The development of a highly sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, employing carbon nanohorns and β-cyclodextrin nanohybrids, highlights the relevance of chloro-substituted benzene compounds in environmental monitoring. This methodology could be applicable to the detection and monitoring of environmental pollutants, suggesting a potential research area for 1-Chloro-4-cyclohexylbenzene (Kingsford et al., 2018).

Material Synthesis

- In the synthesis of chloro[10]cycloparaphenylene and its dimerization, chlorinated 1,4-diborylbenzene units are employed to create novel macrocyclic structures. Such research indicates the potential for using chloro-substituted benzene derivatives, including 1-Chloro-4-cyclohexylbenzene, in synthesizing new materials with unique properties (Ishii et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-4-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADPSZROEUFUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285099 | |

| Record name | 1-chloro-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-cyclohexylbenzene | |

CAS RN |

829-32-3 | |

| Record name | NSC40474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)